N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound featuring a benzimidazole moiety linked to a phthalazinone structure via a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Linking the Pentyl Chain: The benzimidazole derivative is then alkylated with a pentyl halide in the presence of a base such as potassium carbonate.
Formation of Phthalazinone Moiety: The phthalazinone structure is synthesized by cyclizing a hydrazine derivative with a phthalic anhydride.
Coupling Reaction: Finally, the benzimidazole-pentyl intermediate is coupled with the phthalazinone derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the acetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced phthalazinone derivatives.
Substitution: Substituted benzimidazole or acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and antiparasitic properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the phthalazinone moiety can interact with other biological molecules, modulating their function. These interactions can lead to various biological effects, including antimicrobial or antiparasitic activity.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-Methyl-1H-benzimidazol-2-yl)pentyl]-2-nitroaniline: Similar structure but with a nitro group instead of a phthalazinone moiety.
N-(1-(1H-benzimidazol-2-yl)ethyl)benzamide: Contains a benzimidazole ring but differs in the linking chain and the acetamide group.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Features two benzimidazole rings linked by a methylene group.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is unique due to its combination of a benzimidazole ring and a phthalazinone moiety linked by a pentyl chain. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H23N5O2/c28-21(15-27-22(29)17-9-4-3-8-16(17)14-24-27)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13,15H2,(H,23,28)(H,25,26) |
InChI Key |
XMVKDAXRSFMMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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